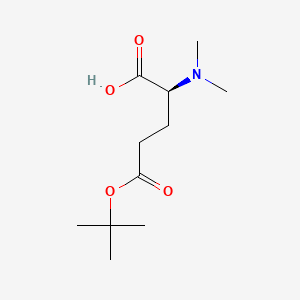
(2S)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid: is an organic compound that features a tert-butoxy group, a dimethylamino group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One method involves using flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of advanced technologies and optimized reaction conditions helps in achieving high efficiency and sustainability in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of enzyme-substrate interactions and protein-ligand binding. Its structural properties make it a useful tool for investigating the mechanisms of various biological processes.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a valuable starting material for the synthesis of drug candidates.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the particular application and the biological system being studied.
Comparaison Avec Des Composés Similaires
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl group and are used in similar applications, such as peptide synthesis.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: These compounds have similar structural features and are used in the synthesis of biologically active derivatives.
Uniqueness: (2S)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-9(13)7-6-8(10(14)15)12(4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
PETUTSNBWMTJAS-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
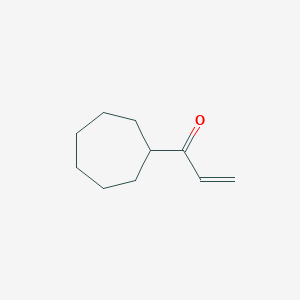

![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)
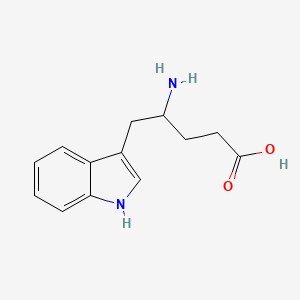
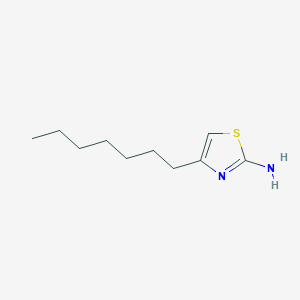
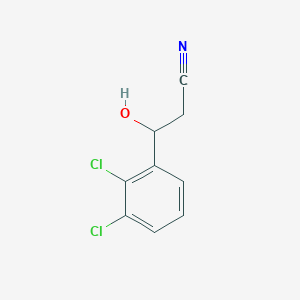
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
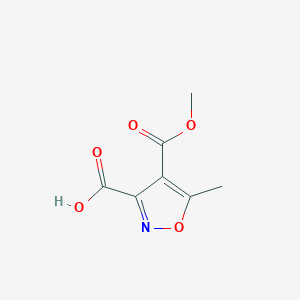
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
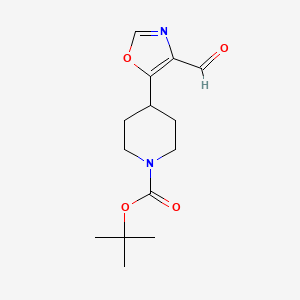
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
